molecular formula C11H9N3O4S B14440992 Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- CAS No. 77803-56-6

Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-

Cat. No.: B14440992
CAS No.: 77803-56-6
M. Wt: 279.27 g/mol
InChI Key: JATLLEIKDJWZDP-UHFFFAOYSA-N
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Description

Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a benzodioxole ring, a triazole ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the addition of the thioacetic acid group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- is unique due to its combination of a benzodioxole ring, a triazole ring, and a thioacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

77803-56-6

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C11H9N3O4S/c15-9(16)4-19-11-12-10(13-14-11)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,15,16)(H,12,13,14)

InChI Key

JATLLEIKDJWZDP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)SCC(=O)O

Origin of Product

United States

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